1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester
Overview
Description
1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. It is a piperidine derivative, which is a class of compounds frequently used in the development of pharmaceuticals due to their biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester typically involves the following steps:
Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine.
Cyclization: The intermediate is then cyclized in the presence of sodium methoxide under reflux to yield 1-Benzyl-3-methoxycarbonyl-4-piperidone.
Final Product Formation: The final product, this compound, is obtained by treating the intermediate with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Benzyl-3-methoxycarbonyl-4-piperidone
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
- N-Benzyl-4-oxonipecotic acid methyl ester
Uniqueness: 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 1-benzyl-5-methyl-4-oxopiperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-8-16(9-12-6-4-3-5-7-12)10-13(14(11)17)15(18)19-2/h3-7,11,13H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZCMSOGWPACW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C(=O)OC)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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